2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core with a phenyl ring substituted at the 3-position by a 3-methoxybenzyl ether group. The compound is structurally characterized by:
- Pinacol boronic ester moiety: Provides stability and facilitates Suzuki-Miyaura cross-coupling reactions.
- 3-Methoxybenzyloxy substituent: Introduces electron-donating methoxy groups, enhancing solubility and influencing reactivity in coupling reactions.
- Molecular weight: ~340.23 g/mol (exact value varies based on isotopic composition) .
This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals and functional materials.
Properties
IUPAC Name |
2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-9-7-11-18(13-16)23-14-15-8-6-10-17(12-15)22-5/h6-13H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHBPRKDYNXNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxybenzyl alcohol with phenylboronic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form phenols or other oxygenated derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of various substituted boronic esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Including hydrogen peroxide and potassium permanganate.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- Dioxaborolanes are often utilized as intermediates in the synthesis of biologically active compounds. The compound can serve as a precursor for the development of novel pharmaceuticals targeting specific biological pathways.
- For instance, research has demonstrated that derivatives of dioxaborolanes exhibit significant anti-cancer properties by inhibiting key enzymes involved in tumor growth and metastasis .
- Targeted Drug Delivery :
- Imaging Agents :
Materials Science Applications
- Polymer Chemistry :
- Nanocomposites :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulators :
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-(4-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key difference : Methoxybenzyloxy group is at the phenyl ring’s 4-position instead of 3.
- Impact: Altered steric and electronic properties may affect coupling efficiency.
2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key difference : Fluorine and trifluoromethyl groups introduce strong electron-withdrawing effects.
- Impact : Reduced electron density on the phenyl ring slows oxidative addition in cross-coupling reactions. The trifluoromethyl group increases lipophilicity, making the compound more suitable for hydrophobic environments .
Substituent Variants
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key difference : Dichloro and dimethoxy substituents on the phenyl ring.
- Impact : Chlorine atoms enhance electrophilicity, accelerating coupling reactions, while methoxy groups balance solubility. Reported to achieve 92% purity post-synthesis .
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Functional Group Modifications
4,4,5,5-Tetramethyl-2-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)-1,3,2-dioxaborolane (3e)
- Key difference : Allyloxy-p-tolyl group replaces the benzyl ether.
- Impact : The allyl group enables conjugate addition reactions, expanding utility in synthesizing complex alkenes. Reported yield: 71% .
(E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin)
Key Research Findings
Electronic Effects : Methoxy groups in the target compound enhance nucleophilicity, favoring coupling with electron-deficient partners. Conversely, chloro-substituted analogues (e.g., ) react faster with electron-rich aryl halides.
Steric Factors : Meta-substitution (target compound) introduces moderate steric hindrance, balancing reactivity and selectivity. Para-substituted isomers () are less hindered but may suffer from regioselectivity issues.
Applications : The target compound’s benzyl ether group is advantageous in prodrug design, while styryl derivatives () excel in sensing applications.
Biological Activity
2-(3-((3-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaborolane core, which is known for its unique properties that can influence biological activity. The methoxybenzyl group may enhance lipophilicity and bioavailability, making it a candidate for various pharmacological applications.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the methoxy group is believed to contribute to the scavenging of free radicals and protective effects against oxidative stress. A study demonstrated that related dioxaborolanes could inhibit lipid peroxidation in cellular models .
Antimicrobial Properties
Dioxaborolanes have been investigated for their antimicrobial activity. A related compound was shown to possess inhibitory effects against several bacterial strains by disrupting cell wall synthesis and function. The mechanism involves interference with key enzymatic pathways essential for bacterial survival .
Anti-inflammatory Effects
The anti-inflammatory potential of dioxaborolanes has been explored in various studies. Compounds similar to this compound demonstrated the ability to inhibit the expression of pro-inflammatory cytokines in vitro. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .
Synthesis
The synthesis of this compound typically involves the reaction of boronic acids with appropriate aryl halides under controlled conditions. Recent advancements in synthetic methodologies have improved yields and purity of such compounds .
Case Studies
The biological activities of this compound may be attributed to its interactions at the molecular level:
- Radical Scavenging : The methoxy group enhances electron donation capabilities.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Membrane Disruption : Antimicrobial activity may stem from disruption of bacterial membranes.
Q & A
Q. What experimental evidence resolves contradictions in reported catalytic activity across studies?
- Methodology : Reproduce conflicting protocols with controlled variables (e.g., catalyst source, solvent batch). For example, discrepancies in Suzuki coupling yields (30–70%) may arise from trace water in "anhydrous" solvents, verified by Karl Fischer titration . Cross-validate using alternative characterization (e.g., F NMR for fluorinated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
